molecular formula C16H32ClNO3 B7854696 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride

1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride

Cat. No.: B7854696
M. Wt: 321.9 g/mol
InChI Key: MQMPXIVQCYPKDX-UHFFFAOYSA-N
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Description

1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride is a chemical compound with the molecular formula C16H32ClNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a carboxyl group and a hydroxyl group on a decyl chain attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride typically involves the following steps:

  • Preparation of Decylamine: Decylamine is synthesized through the reduction of decanoic acid.

  • Formation of Piperidine Derivative: Decylamine is then reacted with piperidine to form the piperidine derivative.

  • Introduction of Carboxyl and Hydroxyl Groups: The derivative undergoes further chemical reactions to introduce the carboxyl and hydroxyl groups at the appropriate positions on the decyl chain.

  • Formation of Chloride Salt: Finally, the compound is converted into its chloride salt form through an acid-base reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction reactions can be used to convert the carboxyl group to an alcohol.

  • Substitution: Substitution reactions can occur at the nitrogen atom of the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and strong acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Alkylated piperidines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: It serves as a probe in biological studies to understand membrane interactions and transport mechanisms.

  • Industry: It is used in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride exerts its effects involves its interaction with biological membranes. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include membrane proteins and enzymes involved in cellular processes.

Comparison with Similar Compounds

  • Piperidine: A simpler cyclic amine without the decyl chain.

  • Decylamine: A linear amine without the piperidine ring.

  • Carboxylic Acids: Compounds with similar carboxyl groups but lacking the piperidine structure.

Uniqueness: 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride is unique due to its combination of a piperidine ring, a decyl chain, and functional groups that allow for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

10-hydroxy-11-piperidin-1-ium-1-ylundecanoic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO3.ClH/c18-15(14-17-12-8-5-9-13-17)10-6-3-1-2-4-7-11-16(19)20;/h15,18H,1-14H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPXIVQCYPKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](CC1)CC(CCCCCCCCC(=O)O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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